
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine is an organic compound with the molecular formula C({12})H({15})BrN({2})O({3}) It features a pyrrolidine ring attached to a 2-(5-bromo-2-nitrophenoxy)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoro-1-nitrobenzene and 2-pyrrolidin-1-yl-ethanol.
Reaction Conditions: The reaction is carried out in N,N-dimethylformamide (DMF) as the solvent. Cesium carbonate is used as a base.
Procedure: 4-bromo-2-fluoro-1-nitrobenzene is dissolved in DMF, and cesium carbonate is added. The mixture is cooled to 0°C, and 2-pyrrolidin-1-yl-ethanol is added dropwise.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The pyrrolidine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is 1-(2-(5-amino-2-nitrophenoxy)ethyl)pyrrolidine.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Scientific Research Applications
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its derivatives may be used in the development of new materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine and nitro groups can participate in binding interactions, while the pyrrolidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-Bromophenoxy)ethyl)pyrrolidine: Similar structure but lacks the nitro group.
1-(2-(5-Bromo-2-nitrophenyl)pyrrolidine: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2-(5-Bromo-2-nitrophenoxy)ethyl)pyrrolidine is unique due to the presence of both bromine and nitro groups, which can significantly influence its reactivity and interactions in various applications. The combination of these functional groups with the pyrrolidine ring makes it a versatile compound for research and development.
Properties
Molecular Formula |
C12H15BrN2O3 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
1-[2-(5-bromo-2-nitrophenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H15BrN2O3/c13-10-3-4-11(15(16)17)12(9-10)18-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 |
InChI Key |
RBZGICAPAMIFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


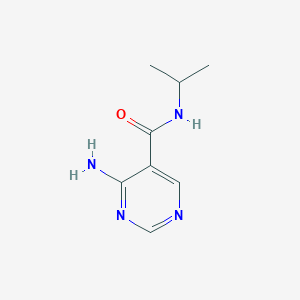
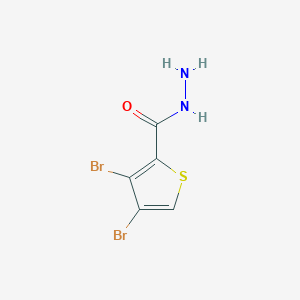
![1-(3-bromo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12076566.png)


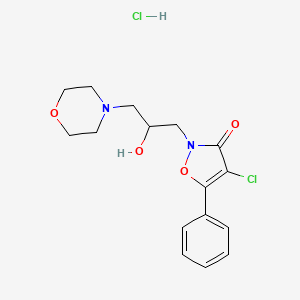
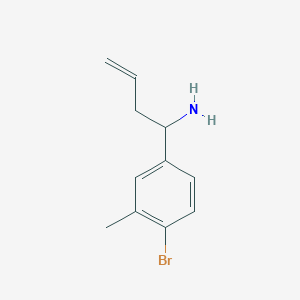
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12076588.png)
![Carbamic acid, N-[6-chloro-4-(difluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12076592.png)

![[3-Chloro-2-(cyclopentyloxy)phenyl]methanol](/img/structure/B12076604.png)
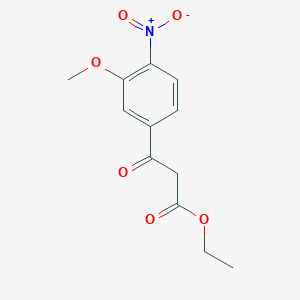
![Methyl 3-[4-(2-aminoethyl)piperidin-1-yl]-2,2-dimethylpropanoate](/img/structure/B12076620.png)

